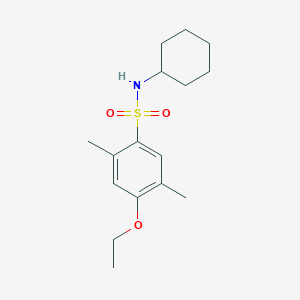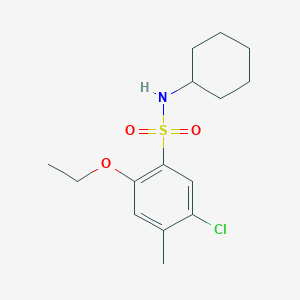
5-chloro-N-cyclohexyl-2-ethoxy-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-cyclohexyl-2-ethoxy-4-methylbenzenesulfonamide, commonly known as CEC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of sulfonamide compounds and is known to exhibit a range of biological activities.
Mecanismo De Acción
The exact mechanism of action of CEC is not fully understood, but it is believed to act by modulating various signaling pathways in the body. It has been shown to activate the Nrf2/ARE pathway, which is involved in antioxidant and anti-inflammatory responses, and to inhibit the NF-κB pathway, which is involved in inflammation and cell proliferation. CEC has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and function.
Biochemical and Physiological Effects:
CEC has been shown to exhibit a range of biochemical and physiological effects. In animal models, it has been shown to improve cognitive function, reduce oxidative stress and inflammation, and protect against neuronal damage. It has also been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CEC in lab experiments is its high potency and selectivity. It has been shown to be effective at low concentrations, and it exhibits minimal toxicity in animal models. However, one limitation of using CEC is its relatively low solubility in water, which can make it difficult to administer in certain experiments. Additionally, further research is needed to fully understand the potential side effects and long-term effects of CEC.
Direcciones Futuras
There are several potential future directions for research on CEC. One area of interest is its potential use in the treatment of neurodegenerative diseases, particularly Alzheimer's and Parkinson's. Further studies are needed to determine the optimal dosage and administration method for CEC in these conditions. Another area of interest is its potential use in cancer therapy, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of CEC and to identify other potential therapeutic applications.
Métodos De Síntesis
The synthesis of CEC involves the reaction of 5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride with cyclohexylamine. The reaction takes place in the presence of a base such as sodium hydroxide, and the resulting product is purified using column chromatography. The yield of the reaction is typically around 60-70%, and the purity of the product can be confirmed using techniques such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
CEC has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to exhibit neuroprotective effects in animal models, as well as anti-inflammatory and antioxidant properties. CEC has also been investigated for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
Fórmula molecular |
C15H22ClNO3S |
|---|---|
Peso molecular |
331.9 g/mol |
Nombre IUPAC |
5-chloro-N-cyclohexyl-2-ethoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H22ClNO3S/c1-3-20-14-9-11(2)13(16)10-15(14)21(18,19)17-12-7-5-4-6-8-12/h9-10,12,17H,3-8H2,1-2H3 |
Clave InChI |
YPFIMBFRNZMPQZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC2CCCCC2 |
SMILES canónico |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





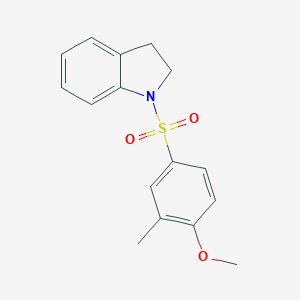
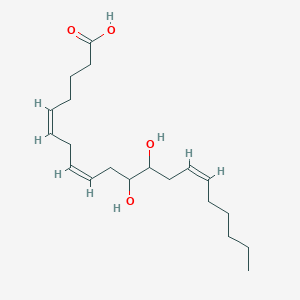

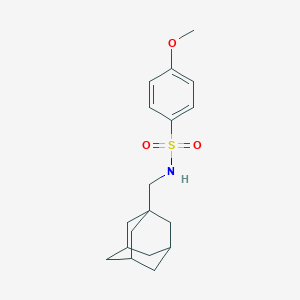

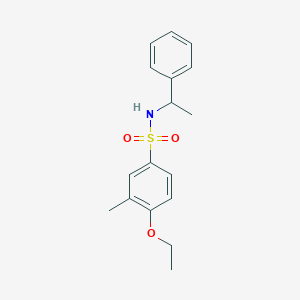
![1-hydroxy-13-[(3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-5-one](/img/structure/B223366.png)
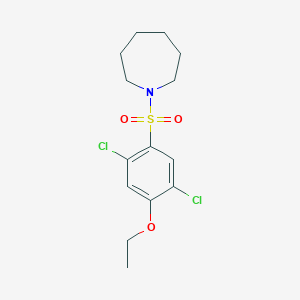

![2-ethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B223393.png)
![4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B223408.png)
